Methyl 4-bromo-2-methyl-5-nitrobenzoate
Overview
Description
“Methyl 4-bromo-2-methyl-5-nitrobenzoate” is an organic compound. It is a derivative of benzoic acid, with a bromine atom at the 4th position, a nitro group at the 2nd position, and a methyl group at the 5th position . The compound is used in early discovery research .
Molecular Structure Analysis
The molecular formula of “Methyl 4-bromo-2-methyl-5-nitrobenzoate” is C9H8BrNO4 . Its molecular weight is 274.07 . The InChI code for this compound is 1S/C9H8BrNO4/c1-5-3-6 (9 (12)15-2)8 (11 (13)14)4-7 (5)10/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-methyl-5-nitrobenzoate” is a solid at room temperature .Scientific Research Applications
- Researchers study its binding affinity and selectivity to develop novel drugs targeting CK2-related diseases, including cancer and neurodegenerative disorders .
- Scientists explore the potential of this compound in metabolic syndrome treatment. It may act as a modulator of metabolic pathways or as a scaffold for hybrid analogs with other bioactive molecules .
CK2 (Casein Kinase 2) Inhibitors
Metabolic Syndrome Research
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s known that nitrobenzoates can undergo electrophilic aromatic substitution . In this process, the nitro group acts as a meta-directing group, meaning that it directs the incoming electrophile to the meta position relative to itself .
Biochemical Pathways
Nitrobenzoates are known to participate in charge-transfer complexes, which could potentially affect various biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, are factors that would typically be considered in a pharmacokinetic analysis .
Result of Action
The compound’s nitro group could potentially undergo reduction to form an amine group, which could have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that it is stable under these conditions. Additionally, safety information indicates that the compound can cause skin and eye irritation, and may have respiratory effects , suggesting that it should be handled with care to minimize exposure.
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromo-2-methyl-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVNOZRKHYKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-methyl-5-nitrobenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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